molecular formula C11H12FN3 B7875110 ([1-(4-Fluorophenyl)-1h-pyrazol-4-yl]methyl)(methyl)amine

([1-(4-Fluorophenyl)-1h-pyrazol-4-yl]methyl)(methyl)amine

Cat. No.: B7875110
M. Wt: 205.23 g/mol
InChI Key: APMINACQBPHCII-UHFFFAOYSA-N
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Description

([1-(4-Fluorophenyl)-1h-pyrazol-4-yl]methyl)(methyl)amine: is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products of these reactions are typically substituted pyrazoles with various functional groups that can be further modified for specific applications.

Mechanism of Action

The mechanism of action of ([1-(4-Fluorophenyl)-1h-pyrazol-4-yl]methyl)(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the binding affinity of the compound to its target, leading to its biological effects . The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the pyrazole ring.

Comparison with Similar Compounds

Uniqueness: The uniqueness of ([1-(4-Fluorophenyl)-1h-pyrazol-4-yl]methyl)(methyl)amine lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the fluorophenyl group can enhance its stability and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[1-(4-fluorophenyl)pyrazol-4-yl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-13-6-9-7-14-15(8-9)11-4-2-10(12)3-5-11/h2-5,7-8,13H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMINACQBPHCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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